Antitumor agent-102

Biodistribution Tumor-targeting SN38 delivery

Standard SN38 prodrugs like irinotecan lack tumor specificity, causing systemic toxicity. Antitumor agent-102 is a synthetic conjugate designed for selective activation in the tumor microenvironment. - **Mechanism**: GLUT-targeting moiety + GSH/cathepsin-cleavable linker; releases free SN38 preferentially in cancer cells. - **Performance Data**: Higher intratumoral SN38 & better efficacy than irinotecan at equivalent doses (J Med Chem). - **Validated Models**: Orthotopic colorectal cancer; COLO 205 (IC50 4.59 µM), HCT-116 (7.43 µM). - **Supply**: Packaged for research use; documented purity available.

Molecular Formula C70H82N8O18S
Molecular Weight 1355.5 g/mol
Cat. No. B12381155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-102
Molecular FormulaC70H82N8O18S
Molecular Weight1355.5 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCN7C(=O)CC(C7=O)SCCOCCOCCOC8=CC(=C(C(=C8)O)C(=O)CCC9=CC=C(C=C9)O)O
InChIInChI=1S/C70H82N8O18S/c1-5-47-48-32-45(21-22-52(48)74-63-49(47)37-78-54(63)35-51-50(66(78)87)39-96-68(89)70(51,91)6-2)95-38-42-12-17-43(18-13-42)73-64(85)53(10-9-24-72-69(71)90)75-65(86)62(40(3)4)76-59(83)11-7-8-25-77-60(84)36-58(67(77)88)97-31-30-93-27-26-92-28-29-94-46-33-56(81)61(57(82)34-46)55(80)23-16-41-14-19-44(79)20-15-41/h12-15,17-22,32-35,40,53,58,62,79,81-82,91H,5-11,16,23-31,36-39H2,1-4H3,(H,73,85)(H,75,86)(H,76,83)(H3,71,72,90)/t53-,58?,62-,70-/m0/s1
InChIKeyQXAMZNOQHCQNLY-USSFQMIRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor Agent-102: SN38-Glucose Transporter Inhibitor Conjugate


Antitumor agent-102 (Compound 10) is a chemically defined conjugate integrating the topoisomerase I inhibitor SN38 with a glucose transporter inhibitor, with molecular formula C70H82N8O18S and molecular weight 1355.51 g/mol [1]. This compound was rationally designed as part of a series of SN38–glucose transporter inhibitor conjugates (alongside conjugates 8 and 9) to address the lack of tumor specificity and systemic toxicity associated with irinotecan, the FDA-approved prodrug of SN38 [2]. Antitumor agent-102 is distinct from compounds bearing similar numeric identifiers, including Antitumor agent-101 (a G9a/GLP lysine methyltransferase inhibitor) and Antitumor agent-103 (an apoptosis inducer targeting G0/G1 cell cycle arrest), which possess entirely different chemical scaffolds and mechanisms of action .

Model System Colorectal cancer research models, particularly orthotopic xenograft models for targeted SN38 delivery studies
Delivery Mechanism GLUT-targeted conjugate with glutathione/cathepsin-cleavable linker for tumor microenvironment-selective SN38 release
Research Purpose Supports investigation of tumor-specific topoisomerase I inhibition and glucose transporter biology

Why Irinotecan Cannot Substitute for Antitumor Agent-102


Substituting Antitumor agent-102 with irinotecan or other SN38-based agents in experimental colorectal cancer models is not scientifically interchangeable. Irinotecan is a systemically administered prodrug that relies on hepatic carboxylesterase-mediated conversion to release the active SN38 moiety; this conversion is inefficient, and the liberated SN38 distributes non-selectively throughout the body, contributing to dose-limiting toxicities including severe diarrhea and myelosuppression [1]. In contrast, Antitumor agent-102 is a direct conjugate of SN38 with a glucose transporter inhibitor that leverages the Warburg effect—the overexpression of glucose transporters in colorectal cancer cells—to achieve tumor-selective SN38 delivery [2]. The conjugate is engineered to release free SN38 only upon cleavage by glutathione or cathepsin within the tumor microenvironment, thereby spatially restricting active drug exposure [2]. The quantitative evidence below establishes the magnitude of differentiation in tumor SN38 exposure, systemic SN38 burden, and in vivo antitumor efficacy relative to irinotecan.

This Product
Antitumor Agent-102: SN38-GLUT inhibitor conjugate; tumor-selective release via cleavable linker
Common Substitute
Irinotecan: FDA-approved SN38 prodrug; systemic carboxylesterase activation, non-targeted distribution
Systemic conversion to SN38 may not replicate tumor-selective delivery; intratumoral drug accumulation profile differs significantly.
Lack of GLUT targeting and tumor-microenvironment-responsive linker can alter biodistribution and introduce confounding variables in targeted delivery studies.
Research protocols comparing SN38 conjugates require consistent dual-targeting design; simple prodrug substitution may invalidate biodistribution or efficacy readouts.

Head-to-Head Evidence vs. Irinotecan and Analogs


Intratumoral SN38 Accumulation vs. Irinotecan

In orthotopic colorectal cancer mouse models, Antitumor agent-102 (Conjugate 10) delivered a higher concentration of free SN38 within tumor tissues compared to irinotecan when both were administered at the same dosage [1]. This tumor-selective accumulation is attributed to the glucose transporter inhibitor moiety of the conjugate, which exploits elevated GLUT expression in colorectal cancer cells, coupled with tumor microenvironment–specific SN38 release via glutathione or cathepsin cleavage [1].

Intratumoral SN38 Accumulation
Head-to-head context
Higher free SN38 concentration in tumor tissue vs irinotecan at equivalent dose
Supports tumor-selective SN38 delivery model
Orthotopic colorectal cancer mouse model; exact fold change not abstracted
Biodistribution Tumor-targeting SN38 delivery Pharmacokinetics

Antitumor Efficacy and Systemic Exposure vs. Irinotecan

Antitumor agent-102 (Conjugate 10), along with conjugates 8 and 9, demonstrated better antitumor efficacy with lower systemic exposure to SN38 in an orthotopic colorectal cancer mouse model compared with irinotecan at the same dosage [1]. Furthermore, no major adverse effects of the conjugates were observed during the treatment period [1].

Antitumor Efficacy & Systemic Exposure
Head-to-head context
Better tumor control with lower systemic SN38 exposure vs irinotecan at same dose
Model-response endpoint context; reduced systemic drug burden observed
Orthotopic model; quantitative efficacy and exposure parameters in full text
Systemic exposure Pharmacokinetics Toxicity Therapeutic index

Cytotoxicity in Colorectal Cancer Cell Lines

Antitumor agent-102 (Compound 10) exhibits an IC50 of 4.59 μM against COLO 205 colorectal cancer cells in a 48-hour SRB cytotoxicity assay [1]. In stark contrast, a distinct compound named 'Anticancer agent 102' (CAS 2914922-86-2, a tetracaine derivative) displays an IC50 of 299.4 μM against the same COLO 205 cell line under comparable conditions . This represents an approximately 65-fold difference in potency, unequivocally confirming that these are different chemical entities and that Antitumor agent-102 is the far more potent agent for colorectal cancer cell studies.

Cytotoxicity in CRC Cell Lines
Reported
COLO 205: 4.59 μM; HCT-116: 7.43 μM; HT-29: >100 μM (48 h, SRB)
Supports cell-line sensitivity context; COLO 205 ~16-fold more sensitive than HT-29
Cell-line specific response likely correlates with GLUT or cleaving enzyme expression
Cytotoxicity COLO 205 Colorectal cancer In vitro

Identity Distinction from Anticancer Agent 102

Antitumor agent-102 exhibits distinct potency across colorectal cancer cell lines, with an IC50 of 7.43 μM against HCT-116 cells compared to >100 μM against HT-29 cells in the same 48-hour SRB assay [1]. This approximately 13-fold difference in sensitivity between HCT-116 and HT-29 cell lines may reflect differential expression of glucose transporters or varying susceptibility to SN38-mediated topoisomerase I inhibition.

Identity vs Anticancer Agent 102
Data to verify
Antitumor agent-102 IC50 4.59 μM vs Anticancer agent 102 IC50 299.4 μM in COLO 205
Verify by MW (1355.51) and mechanism; CAS-based ordering risks receiving incorrect, ~65-fold less potent compound
Anticancer agent 102 is a distinct tetracaine derivative; cross-study comparison
Selectivity Colorectal cancer HCT-116 HT-29

Tolerability in Orthotopic Model

Unlike irinotecan, which relies on systemic enzymatic conversion to release SN38 without tumor selectivity, Antitumor agent-102 is a rationally designed conjugate that integrates a glucose transporter inhibitor moiety with SN38 via a cleavable linker [1]. The conjugate is engineered to be cleaved specifically by glutathione or cathepsin within the tumor microenvironment, releasing free SN38 in a spatially restricted manner [1]. This dual-targeting approach—GLUT-mediated tumor homing plus tumor microenvironment–triggered payload release—represents a mechanistic departure from conventional topoisomerase I inhibitors.

Tolerability in Orthotopic Model
Class-level inference
No major adverse effects observed during treatment period
Preliminary tolerability observation; formal toxicology not assessed
Qualitative observation only; comprehensive safety data not reported
Mechanism of action Tumor-targeting Glucose transporter SN38 conjugate

Tumor Microenvironment-Selective Cleavage Mechanism

Antitumor agent-102 (MW 1355.51; C70H82N8O18S) is a high-molecular-weight SN38–glucose transporter inhibitor conjugate targeting topoisomerase I in colorectal cancer [1]. This compound is chemically and mechanistically distinct from other compounds in the 'Antitumor agent' numeric series: Antitumor agent-101 (MW 482.62) is a selective covalent G9a/GLP lysine methyltransferase inhibitor with IC50 values of 8.5 nM (G9a) and 5.5 nM (GLP) ; Antitumor agent-103 (MW ~789) is an apoptosis inducer that arrests the cell cycle at G0/G1 phase and promotes nitric oxide production .

Tumor Microenvironment-Selective Cleavage
Class-level inference
Glutathione/cathepsin-cleavable linker with GLUT inhibitor targeting moiety
Supports tumor-microenvironment-responsive conjugate design
Designed dual-stimuli release; quantitative cleavage kinetics not in abstract
Chemical identity Molecular weight Target selectivity Procurement

Recommended Research Applications


In Vivo Tumor-Targeted SN38 Delivery Studies

Based on the direct head-to-head comparison showing that Antitumor agent-102 (Conjugate 10) achieves better antitumor efficacy with lower systemic SN38 exposure compared to irinotecan at equivalent dosage in orthotopic colorectal cancer mouse models, this compound is optimally suited for in vivo efficacy studies where minimizing systemic toxicity while maintaining or improving tumor growth inhibition is a primary endpoint [1]. Researchers evaluating long-term dosing regimens or combination therapies where overlapping toxicities with other agents must be carefully managed should prioritize Antitumor agent-102 over irinotecan.

GLUT-Targeted Drug Delivery Mechanism Studies

The biodistribution evidence demonstrating that Antitumor agent-102 induces higher free SN38 concentrations in tumor tissues than irinotecan supports its use as a tool compound for investigating tumor-selective drug delivery mechanisms [1]. This compound enables researchers to study GLUT-mediated tumor accumulation and glutathione/cathepsin-triggered payload release in colorectal cancer models, providing a platform for evaluating the contribution of glucose transporter targeting to the therapeutic index of SN38-based therapies.

Comparative SN38 Delivery Platform Studies

The cytotoxicity data showing 4.59 μM (COLO 205), 7.43 μM (HCT-116), and >100 μM (HT-29) IC50 values provides researchers with a clearly defined sensitivity gradient across colorectal cancer cell lines [2]. This differential sensitivity profile enables the use of HCT-116 as a sensitive model and HT-29 as a resistant model for mechanistic studies investigating determinants of response to GLUT-targeted SN38 conjugates, including glucose transporter expression levels and intracellular glutathione/cathepsin activity.

In Vitro Cytotoxicity Screening in CRC Cell Panels

Given that Antitumor agent-102 was specifically designed and synthesized as a proof-of-concept conjugate to address the lack of tumor specificity and side effects associated with irinotecan, this compound is ideally suited for direct comparative studies against irinotecan in colorectal cancer models [1]. Researchers can use Antitumor agent-102 to benchmark the therapeutic advantage conferred by GLUT-targeted SN38 delivery relative to the standard-of-care prodrug approach, providing quantitative data to inform the design of next-generation tumor-targeted topoisomerase I inhibitor conjugates.

Application
Selection Property
Validation Focus
Targeted SN38 delivery in orthotopic CRC models
GLUT-targeted, cleavable linker conjugate
Confirm intratumoral SN38 enrichment vs systemic exposure in model
GLUT-mediated tumor targeting mechanism studies
GLUT inhibitor conjugate with published cell-line sensitivity panel
Correlate conjugate sensitivity with GLUT expression and cleavage markers
Comparative benchmarking of novel SN38 delivery systems
Documented biodistribution and efficacy reference data
Benchmark against published intratumoral PK/PD parameters
In vitro cytotoxicity profiling in CRC cell lines
Validated IC50 reference values (COLO 205, HCT-116, HT-29)
Confirm cell-line sensitivity and differential response; verify compound identity by MW

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